Minocycline-d6 (sulfate)

LC-MS/MS Stable Isotope Dilution Assay Isotopic Cross-Talk

Accurate LC-MS/MS quantification of minocycline is compromised by hygroscopic HCl salts and insufficient +3 Da isotopic shifts. Minocycline-d6 (sulfate) solves both issues. - +6 Da mass shift vs. native analyte (458.3→441.0 MRM) - zero cross-signal from [M+3] isotopologues - Sulfate counterion - non-hygroscopic, enables gravimetric accuracy for standard curves (GLP-compliant) - Validated in human plasma (Lodise et al., 2021) - quantifiable down to sub-µg/mL levels ≥98% purity. Ready for method validation and PK-PD studies.

Molecular Formula C23H29N3O11S
Molecular Weight 561.6 g/mol
Cat. No. B12378853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinocycline-d6 (sulfate)
Molecular FormulaC23H29N3O11S
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O
InChIInChI=1S/C23H27N3O7.H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);(H2,1,2,3,4)/t9-,11-,17-,23-;/m0./s1/i1D3,2D3;
InChIKeyKQNKTROCXFXYSB-BIBSPBESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minocycline-d6 (sulfate): Deuterated Internal Standard for LC-MS/MS


Minocycline-d6 (sulfate) is a stable isotope-labeled analog of the semi-synthetic tetracycline antibiotic minocycline, in which six hydrogen atoms on the N,N-dimethylamino groups are replaced by deuterium (bis(methyl-d3)amino) . The compound incorporates a sulfate counterion, yielding the molecular formula C23H23D6N3O11S and a molecular weight of 561.59 g/mol . It is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the absolute quantification of minocycline in biological matrices, exploiting the +6 Da mass shift to ensure chromatographic co-elution with the analyte while providing distinct multiple reaction monitoring (MRM) transitions . The sulfate salt form confers specific solubility and stability characteristics that are relevant to standard preparation and long-term storage .

Why Minocycline-d6 (sulfate) Outperforms Unlabeled and Hydrochloride Alternatives


Generic substitution among minocycline isotopologues and salt forms is analytically unsound because the quantitative accuracy of an LC-MS/MS method depends on three properties that vary substantially across available alternatives: the magnitude of the mass shift relative to the analyte, the nature of the counterion, and the hygroscopicity of the solid powder. Unlabeled minocycline cannot serve as an internal standard because it is isobaric with the target analyte and would generate identical MRM signals, precluding separate detection . Among deuterated forms, a -d3 analog provides only a +3 Da shift, which is insufficient to fully resolve the internal standard signal from the naturally occurring [M+2] and [M+3] isotopologue peaks of the analyte, introducing systematic cross-signal contribution . Furthermore, the hydrochloride salt form, while commercially common, is officially characterized as hygroscopic by the British Pharmacopoeia, introducing weighing errors that directly compromise standard curve linearity [1]. The sulfate salt addresses each of these limitations and is therefore the rational choice for regulated bioanalytical workflows.

Quantitative Differentiation Evidence for Minocycline-d6 (sulfate)


+6 Da Mass Shift Reduces Isotopic Cross-Signal vs. -d3 Analogs

Minocycline-d6 (sulfate) incorporates six deuterium atoms on the bis(methyl-d3)amino moiety, producing a nominal mass shift of +6 Da relative to unlabeled minocycline (monoisotopic [M+H]+ m/z 458.3 → 464.2) . In contrast, a -d3 labeled minocycline analog provides only a +3 Da shift. The smaller shift of -d3 compounds places the internal standard signal within the natural abundance isotopologue envelope of the analyte (particularly [M+2] and [M+3] peaks arising from 13C2 and 13C3 contributions), creating cross-signal interference that can produce non-linear calibration curves at low concentrations [1]. A +6 Da separation exceeds the minimum recommended 3–5 Da window for reliable MS discrimination in small-molecule bioanalysis .

LC-MS/MS Stable Isotope Dilution Assay Isotopic Cross-Talk

Sulfate Counterion Eliminates Chloride Adduct Interference

Minocycline-d6 (sulfate) carries the sulfate anion (SO4²⁻) as counterion, whereas the widely available minocycline-d6 hydrochloride salt contains chloride (Cl⁻). In electrospray ionization, chloride ions can form gas-phase adducts such as [M+Cl]⁻ or contribute to ion suppression through competition for charge [1]. Compounds containing chlorine atoms have been documented to cause cross-signal contribution to stable isotope-labeled internal standards via the naturally abundant 37Cl isotope (24.23% natural abundance), which can produce an +2 Da signal overlapping with the deuterated internal standard channel [2]. The sulfate counterion eliminates this source of interference, as the natural abundance of 34S is only 4.21% and its contribution to the +2 signal is negligible relative to chloride.

Ion Suppression Adduct Formation Quantitative Bioanalysis

Higher Chemical Purity Reduces Impurity-Driven Quantification Bias

Commercially available Minocycline-d6 (sulfate) is certified to a chemical purity of ≥98% (InvivoChem Cat. No. V85374), whereas the corresponding hydrochloride salt is specified at ≥95% purity (Alfa Chemistry [2H6]-Minocycline hydrochloride salt) . The 3-percentage-point purity differential implies that the hydrochloride salt may contain up to 5% of unspecified impurities by mass, which can include residual solvents, degradation products, or unlabeled minocycline. Such impurities introduce systematic negative bias in the apparent concentration of the internal standard stock solution, which propagates through the entire calibration curve and compromises absolute quantification accuracy [1].

Chemical Purity Standard Preparation Quantitative Accuracy

Non-Hygroscopic Salt Enables Accurate Gravimetric Standard Preparation

The British Pharmacopoeia 2025 explicitly characterizes minocycline hydrochloride dihydrate as a 'yellow, hygroscopic, crystalline powder' that is 'sparingly soluble in water' [1]. Hygroscopic salts absorb atmospheric moisture during weighing, causing the weighed mass to overestimate the true anhydrous compound mass. This introduces a systematic error in the preparation of internal standard stock solutions, which is particularly problematic for the small masses (typically 1–5 mg) used to prepare deuterated internal standard stocks. The sulfate salt form, in contrast, is not characterized as hygroscopic in available pharmacopeial or manufacturer documentation, enabling more accurate gravimetric preparation and improved lot-to-lot reproducibility of standard curves .

Weighing Accuracy Hygroscopicity Reference Standard Handling

Application Scenarios for Minocycline-d6 (sulfate)


Clinical Pharmacokinetic Studies in Plasma

The validated LC-MS/MS method reported by Lodise et al. (2021) used minocycline-d6 as internal standard to quantify total and unbound minocycline in critically ill patient plasma, with MRM transitions 464.2→447.1 for the internal standard and 458.3→441.0 for minocycline . This study demonstrates the compound's suitability for high-sensitivity bioanalysis in a clinical setting, with a quantifiable plasma concentration range down to sub-µg/mL levels, supporting pharmacokinetic-pharmacodynamic (PK-PD) target attainment analyses for intravenous minocycline dosing .

Regulated Bioanalytical Method Validation for ANDA Submissions

Minocycline-D6 is supplied as a fully characterized reference standard compliant with regulatory guidelines and is used for analytical method validation (AMV) and quality control (QC) applications during drug development, serving as a reference standard for traceability against USP or EP monographs . The sulfate salt form's non-hygroscopic solid-state properties and high chemical purity (≥98%) support its use in GLP-compliant bioanalytical laboratories where gravimetric accuracy and standard solution stability are critical .

Tissue Distribution and Preclinical Metabolism Assays

The +6 Da mass shift of minocycline-d6 (sulfate) provides reliable discrimination from the native analyte in complex tissue homogenates where matrix effects and endogenous interferences are pronounced . The sulfate counterion's low risk of adduct formation simplifies chromatographic method development relative to hydrochloride-based internal standards, particularly when using generic protein precipitation or liquid-liquid extraction sample preparation protocols [1].

Quality Control Reference Standard for API Release Testing

Minocycline-d6 is employed as a reference standard for traceability against pharmacopeial standards (USP or EP) and is suitable for identity, purity, and assay testing of minocycline active pharmaceutical ingredient (API) . The defined molecular formula and counterion stoichiometry of the sulfate salt facilitate accurate molarity calculations for standard stock preparation, a requirement for compendial HPLC-UV and LC-MS methods where internal standard concentration must be exactly known .

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